2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole
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Overview
Description
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is a complex organic compound that features a combination of pyrazole, benzoyl, pyrrolidine, and triazole moieties
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, interact with their targets and cause changes that lead to their various biological activities . For instance, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between azides and alkynes to form the triazole ring. The pyrazole moiety can be introduced through a condensation reaction involving hydrazine and a 1,3-diketone. The benzoyl group is often added via Friedel-Crafts acylation, and the pyrrolidine ring can be synthesized through a Mannich reaction or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazole: A simpler compound with a pyrazole ring, known for its anti-inflammatory and analgesic properties.
1,2,3-triazole: A versatile scaffold in medicinal chemistry, used in the synthesis of various bioactive molecules.
Benzoyl derivatives: Compounds with a benzoyl group, often used in pharmaceuticals and agrochemicals.
Uniqueness
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is unique due to its combination of multiple functional groups, which provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(20-10-5-15(12-20)22-18-7-8-19-22)13-3-1-4-14(11-13)21-9-2-6-17-21/h1-4,6-9,11,15H,5,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESGXVIKIFZPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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